(-)-Asparagine

Descripción

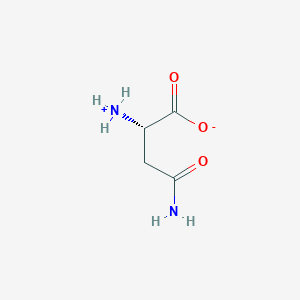

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of (-)-Asparagine: A Technical and Historical Account

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery of (-)-asparagine, the first amino acid to be identified, and its rich historical context. We delve into the seminal experiments of the 19th century, presenting the available quantitative data, detailing the experimental protocols as they were described, and providing a visual representation of the key scientific milestones and biosynthetic pathways.

Executive Summary

In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated a novel crystalline substance from asparagus juice, which they named asparagine.[1][2][3][4][5] This discovery marked the dawn of amino acid chemistry, a field that would become fundamental to our understanding of biochemistry and life itself. The naturally occurring form, this compound, was the first of the proteinogenic amino acids to be discovered. The subsequent decades saw the elucidation of its elemental composition, the determination of its molecular structure through chemical degradation and synthesis, and the fascinating discovery of its stereoisomerism, which provided early insights into the chiral nature of biological molecules. This document provides a detailed chronicle of these pivotal moments in chemical history.

Historical Context and Key Discoveries

The early 19th century was a period of significant advancement in chemistry, with a growing interest in the chemical constituents of living organisms. The discovery of asparagine was a landmark event that spurred further research into the building blocks of proteins.

The Initial Isolation (1806)

Louis-Nicolas Vauquelin and his young assistant, Pierre Jean Robiquet, were conducting a chemical analysis of asparagus juice (Asparagus sativus) when they observed the formation of a crystalline substance upon evaporation.[1][3] This substance was unlike any known plant acid or salt. Their findings were published in the journal Annales de Chimie in 1806.[2][3]

Elucidation of Chemical Formula and Structure

The determination of asparagine's structure was a collaborative effort that spanned several decades and involved some of the most prominent chemists of the era.

-

1833: Elemental Analysis: The first reasonably accurate empirical formula for asparagine was provided by the German chemist Justus von Liebig.[1] His meticulous work on elemental analysis was crucial in establishing the chemical composition of many organic compounds.

-

1846: Unveiling the Carbon Backbone: The Italian chemist Raffaele Piria conducted a pivotal experiment where he treated asparagine with nitrous acid.[1] This reaction resulted in the conversion of asparagine to malic acid, a known four-carbon dicarboxylic acid. This experiment demonstrated that asparagine possessed a fundamental four-carbon chain structure.[1]

-

1888: Confirmation through Synthesis: The definitive structure of asparagine was confirmed by the Italian chemist Arnaldo Piutti through chemical synthesis.[6] This achievement not only verified the proposed structure but also represented a significant step forward in the field of organic synthesis.

The Dawn of Stereochemistry: The Discovery of (+)-Asparagine

A remarkable chapter in the history of asparagine was the discovery of its enantiomer. In 1886, Arnaldo Piutti isolated a second form of asparagine from vetch seedlings that had sprouted in the dark.[6] This new form had physical properties identical to those of the asparagine from asparagus, with one profound exception: its effect on plane-polarized light. While the original asparagine was levorotatory (rotating light to the left), this new isomer was dextrorotatory (rotating light to the right).[6]

Piutti also made the striking observation that the dextrorotatory asparagine had a distinctly sweet taste, whereas the naturally occurring levorotatory form was insipid.[6] This was one of the earliest demonstrations of stereospecificity in biological reception, a concept that would later be championed by Louis Pasteur and become a cornerstone of pharmacology and biochemistry.

The work of Louis Pasteur on the separation of tartaric acid enantiomers provided the theoretical framework for understanding the existence of these mirror-image molecules.

Quantitative Data

The early quantitative analysis of asparagine was fundamental to its characterization. The following tables summarize the key data available from historical and modern sources.

| Property | Reported Value | Investigator(s) | Year |

| Specific Rotation [α]D of this compound | -5.43° | Arnaldo Piutti | 1886 |

| Specific Rotation [α]D of (+)-Asparagine | +5.41° | Arnaldo Piutti | 1886 |

Table 1: Early Measurements of the Specific Rotation of Asparagine Enantiomers.[6]

| Element | Percentage (%) |

| Carbon (C) | 36.36 |

| Hydrogen (H) | 6.10 |

| Nitrogen (N) | 21.20 |

| Oxygen (O) | 36.33 |

Table 2: Modern Elemental Composition of Asparagine (C₄H₈N₂O₃).

| Property | Value |

| Molecular Formula | C₄H₈N₂O₃ |

| Molar Mass | 132.12 g/mol |

| Solubility in water at 25°C | 2.94 g/100 mL[1] |

| pKa (carboxyl group) | ~2.1 |

| pKa (amino group) | ~8.80[1] |

Table 3: General Physicochemical Properties of Asparagine.

Experimental Protocols

The following sections detail the methodologies used in the key historical experiments related to asparagine. These protocols are reconstructed based on available descriptions from the 19th-century literature.

Isolation of this compound from Asparagus Juice (Vauquelin and Robiquet, 1806)

This procedure is based on the description of the original isolation.

-

Extraction: Fresh asparagus shoots were pressed to obtain the juice.

-

Coagulation and Filtration: The juice was heated to boiling to coagulate the albumin proteins. The coagulated proteins were then removed by filtration.

-

Concentration and Crystallization: The clarified juice was evaporated slowly. Upon cooling, crystals of asparagine formed.

-

Purification: The crystals were likely purified by recrystallization from water to obtain the final, pure substance.

Conversion of Asparagine to Malic Acid (Piria, 1846)

This experiment was crucial for determining the carbon backbone of asparagine.

-

Reaction Setup: A solution of asparagine in water was prepared.

-

Addition of Nitrous Acid: A source of nitrous acid (likely by adding a nitrite (B80452) salt to a strong acid) was introduced into the asparagine solution.

-

Reaction: The mixture was allowed to react. The amino group of asparagine was converted to a hydroxyl group, with the liberation of nitrogen gas, yielding malic acid.

-

Isolation and Identification: The resulting malic acid was isolated and its properties were compared to those of known samples of malic acid.

Synthesis of Asparagine (Piutti, 1887-1890)

Piutti's synthesis provided the definitive proof of asparagine's structure. His initial method was later refined.

Initial Synthesis (1887):

-

Starting Material: The synthesis began with the reduction of the oxime of oxaloacetate ether.

-

Formation of Monoethyl Esters: This reduction yielded two isomeric monoethyl esters of aminosuccinic acid.

-

Amidation: The appropriate ester was then amidated to produce asparagine.

Modified Synthesis (1890):

-

Starting Material: The synthesis commenced with the silver salt of γ-oximidosuccinic acid in ether.

-

Formation of Diethyl Nitrilosuccinate: Evaporation of the solvent and removal of silver iodide yielded diethyl nitrilosuccinate as an oil.

-

Bromination: The oil was treated with bromine in acetic acid to yield an optically inactive brominated compound.

-

Reduction: The brominated intermediate was reduced with sodium amalgam in acetic acid.

-

Isolation: The final asparagine product was isolated from the reaction mixture.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and biochemistry of asparagine.

A timeline of the key discoveries in the history of asparagine.

Workflow for the original isolation of this compound.

Simplified pathway of asparagine biosynthesis.[1][7]

References

- 1. Asparagine - Wikipedia [en.wikipedia.org]

- 2. timelines.issarice.com [timelines.issarice.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyperphysics.phy-astr.gsu.edu [hyperphysics.phy-astr.gsu.edu]

- 6. riviste.fupress.net [riviste.fupress.net]

- 7. asparagine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of (-)-Asparagine in cellular metabolism

An In-depth Technical Guide on the Role of (-)-Asparagine in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-essential amino acid, meaning it can be synthesized by the human body from metabolic intermediates.[1] For decades, its role was primarily considered to be a fundamental building block in protein synthesis.[1][2] However, emerging research has unveiled its multifaceted involvement in a host of critical cellular processes, extending far beyond protein structure. Asparagine is now recognized as a key metabolic regulator, influencing signaling pathways, nucleotide biosynthesis, and cellular stress responses.[][4] Its metabolism is intricately linked with that of glutamine and aspartate, placing it at a crucial crossroads of carbon and nitrogen metabolism.[5][6]

The significance of asparagine metabolism is particularly pronounced in oncology. The differential expression of Asparagine Synthetase (ASNS), the enzyme responsible for its synthesis, between various cancer types has opened new therapeutic avenues.[7][8] The successful use of L-asparaginase, an enzyme that depletes circulating asparagine, in the treatment of Acute Lymphoblastic Leukemia (ALL) is a prime example of targeting a tumor-specific metabolic vulnerability.[7][9][10] Conversely, in many solid tumors, elevated ASNS expression is associated with proliferation, metastasis, and chemoresistance, making asparagine metabolism a compelling target for drug development.[11][12][13]

This technical guide provides a comprehensive overview of the core functions of this compound in cellular metabolism. It details the biosynthesis and catabolic pathways, explores its role in key signaling networks, summarizes its impact on cancer biology, and presents relevant experimental methodologies for its study.

Core Metabolic Pathways of this compound

The cellular pool of asparagine is maintained by a balance between its dietary intake, de novo synthesis, and degradation.

Biosynthesis of this compound

The sole enzyme responsible for asparagine synthesis in mammals is Asparagine Synthetase (ASNS).[14] ASNS catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, yielding asparagine and glutamate (B1630785).[2][14][15] This reaction is crucial for linking nitrogen and energy metabolism.[2]

The two-step reaction proceeds as follows:

-

ATP and aspartate react to form a β-aspartyl-AMP intermediate and pyrophosphate.[14][15]

-

Glutamine donates its amide nitrogen, which reacts with the intermediate to form asparagine, releasing glutamate and AMP.[15]

The precursor for this pathway, oxaloacetate, is a key intermediate of the tricarboxylic acid (TCA) cycle.[15] A transaminase enzyme converts oxaloacetate to aspartate using glutamate as the amino group donor.[15]

Caption: De novo biosynthesis pathway of this compound.

Catabolism of this compound

Asparagine degradation is primarily catalyzed by the enzyme L-asparaginase, which hydrolyzes asparagine into aspartate and ammonia.[15][16] This reaction is essentially the reverse of its synthesis, minus the ATP and glutamine involvement.[15] The resulting aspartate can then be converted back to oxaloacetate via transamination, allowing it to re-enter the TCA cycle.[15] This catabolic process is the cornerstone of L-asparaginase-based cancer therapies.[10][17]

Caption: Catabolic pathway of this compound via L-asparaginase.

Regulation of Asparagine Homeostasis

Cellular asparagine levels are tightly controlled, primarily through the transcriptional regulation of the ASNS gene in response to cellular stress.

Transcriptional Regulation of Asparagine Synthetase (ASNS)

ASNS expression is induced by various cellular stresses, most notably nutrient deprivation and endoplasmic reticulum (ER) stress.[18][19] These stress signals converge on the transcription factor ATF4 (Activating Transcription Factor 4).

-

Amino Acid Response (AAR): Deprivation of any single essential amino acid triggers the AAR pathway.[19] This leads to the accumulation of uncharged tRNAs, which activates the GCN2 kinase. GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global decrease in protein synthesis but paradoxically increasing the translation of specific mRNAs, including that of ATF4.[19]

-

Unfolded Protein Response (UPR): ER stress, caused by an accumulation of unfolded proteins, activates the PERK kinase, which also phosphorylates eIF2α, similarly leading to increased ATF4 synthesis.[18][19]

Once synthesized, ATF4 binds to a specific C/EBP-ATF response element (CARE) in the ASNS gene promoter, driving its transcription.[18][19] This mechanism allows cells to synthesize asparagine endogenously when external sources are limited or when cellular stress demands metabolic adaptation.

Caption: Transcriptional regulation of ASNS via AAR and UPR pathways.

Role in Cellular Signaling

Asparagine is not merely a metabolite but also a signaling molecule that informs the cell of its metabolic status, primarily through the mTORC1 pathway.

The mTORC1 Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation requires sufficient nutrient availability, including amino acids. Asparagine plays a key role in this process.

-

Amino Acid Exchange: Intracellular asparagine can be used as an exchange factor.[11] It is exported from the cell by transporters in exchange for the import of essential amino acids like serine, arginine, and histidine, which are potent mTORC1 activators.[20] This process ensures that mTORC1 is only active when there is a balanced pool of amino acids for protein synthesis.

-

Direct Activation: Recent studies show that asparagine, along with glutamine, can also activate mTORC1 directly, independent of the canonical Rag GTPase pathway.[21] This novel mechanism involves the small GTPase Arf1, providing a parallel pathway for mTORC1 activation.[21]

Activated mTORC1 promotes protein synthesis, lipid synthesis, and thermogenesis while inhibiting autophagy.[7][22][23] Asparagine-mediated mTORC1 signaling has been shown to boost glycolysis and thermogenesis in adipose tissues.[22][23][24]

Caption: Asparagine's dual role in activating mTORC1 signaling.

Asparagine Metabolism in Cancer

The reliance of cancer cells on asparagine presents both a vulnerability and a driver of malignancy.

Asparagine Auxotrophy and L-Asparaginase Therapy

Certain cancers, most notably Acute Lymphoblastic Leukemia (ALL), exhibit very low to undetectable levels of ASNS expression.[7][8] These cancer cells are "auxotrophic" for asparagine, meaning they cannot synthesize it and are entirely dependent on extracellular sources.[7]

L-asparaginase is an enzyme drug that exploits this dependency.[9] Administered systemically, it hydrolyzes circulating asparagine to aspartate and ammonia, effectively starving the leukemic cells of this crucial amino acid.[10][17] This leads to an inhibition of protein synthesis, cell cycle arrest, and ultimately, apoptosis in the cancer cells.[9][[“]] Normal cells are largely unaffected as they can upregulate their own ASNS to produce asparagine.[10]

ASNS Overexpression and Tumor Progression

In contrast to ALL, many solid tumors (e.g., in lung, colon, and breast cancer) overexpress ASNS.[7][11][13] This overexpression is often driven by the metabolic stress and hypoxia found within the tumor microenvironment, which activates the ATF4 pathway.[19] Elevated ASNS activity provides several advantages to cancer cells:

-

Sustained Proliferation: It provides a constant supply of asparagine for protein and nucleotide synthesis, supporting rapid growth.[2][13]

-

Metabolic Plasticity: It allows cancer cells to adapt to nutrient-poor conditions.[5]

-

Metastasis: ASNS-mediated asparagine production can promote cell migration and metastasis.[11]

-

Chemoresistance: High ASNS levels are associated with resistance to L-asparaginase and potentially other chemotherapies.[7][18]

Therefore, in these cancers, ASNS itself becomes a potential therapeutic target for inhibition.

Caption: Dichotomous role of ASNS expression in cancer.

Broader Metabolic Functions of Asparagine

Beyond its roles in signaling and cancer, asparagine contributes to several other fundamental cellular processes.

-

Protein Synthesis and Glycosylation: As one of the 20 proteinogenic amino acids, its primary role is incorporation into polypeptide chains.[1] Furthermore, asparagine residues are the specific sites for N-linked glycosylation, a critical post-translational modification for protein folding, stability, and function.[2][26]

-

Nucleotide Synthesis: The biosynthesis of purines and pyrimidines requires nitrogen atoms, which are supplied by glutamine and aspartate.[6] As asparagine metabolism is directly linked to the availability of both of these precursors, it plays a crucial role in supporting nucleotide synthesis, which is essential for the proliferation of rapidly dividing cells.[][6][20]

-

Ammonia Detoxification: Asparagine is involved in the transport of nitrogen and plays a role in the urea (B33335) cycle, helping to detoxify ammonia, a toxic byproduct of amino acid metabolism.[1][][26]

-

Nervous System Function: It serves as a precursor for the synthesis of neurotransmitters, including glutamate and aspartate, highlighting its importance in maintaining a healthy central nervous system.[1][]

Quantitative Data Summary

The following tables summarize key quantitative aspects of asparagine metabolism, compiled from multiple studies.

Table 1: Key Enzymes in Asparagine Metabolism

| Enzyme | Gene | Substrates | Products | Cellular Location | Function |

|---|---|---|---|---|---|

| Asparagine Synthetase | ASNS | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi | Cytosol | De novo synthesis of asparagine.[14][15] |

| L-Asparaginase | - (Bacterial Origin) | Asparagine, H₂O | Aspartate, Ammonia | Extracellular (therapeutic) | Depletion of circulating asparagine.[16] |

| Aspartate Transaminase | GOT1/2 | Aspartate, α-Ketoglutarate | Oxaloacetate, Glutamate | Cytosol, Mitochondria | Links amino acid and carbohydrate metabolism.[15] |

Table 2: Impact of Asparagine Levels on Cellular Signaling and Processes

| Condition | Pathway/Process Affected | Observed Effect | Context | Reference |

|---|---|---|---|---|

| Asparagine Depletion | mTORC1 Signaling | Inhibition of S6K1 phosphorylation | RagA/B knockout MEF cells | [21] |

| Asparagine Depletion | ATF4 Signaling | Activation and increased ASNS transcription | General cellular stress response | [18][19][27] |

| Asparagine Depletion | Protein Synthesis | Inhibition | Leukemic cells lacking ASNS | [9][10] |

| Asparagine Depletion | Apoptosis | Induction | Glutamine-deprived tumor cells | [28] |

| Asparagine Supplementation | Thermogenesis | Upregulation of thermogenic genes | Brown and beige adipocytes | [23][24] |

| Asparagine Supplementation | Glycolysis | Increased glucose flux | Adipocytes | [23][24] |

| Asparagine Supplementation | Cell Viability | Rescues cell death | Glutamine-deprived cells |[28] |

Experimental Protocols

Detailed methodologies are crucial for studying asparagine metabolism. Below are protocols for key cited experiments.

Protocol 1: Western Blot Analysis of mTORC1 Activity in Response to Asparagine

This protocol is designed to measure the activation state of the mTORC1 pathway by observing the phosphorylation of its downstream target, S6K1.

Workflow Diagram:

Caption: Experimental workflow for analyzing mTORC1 activation.

Methodology:

-

Cell Culture: Culture cells (e.g., Mouse Embryonic Fibroblasts or cancer cell lines) in standard DMEM supplemented with 10% FBS and antibiotics to ~80% confluency.

-

Amino Acid Starvation: Wash cells twice with PBS. Incubate cells in amino acid-free DMEM for 2 hours to deactivate basal mTORC1 signaling.[21]

-

Stimulation: Replace starvation media with media containing a specific concentration of asparagine (e.g., 500 µM) or a full complement of amino acids as a positive control. Incubate for 1 hour.[21]

-

Cell Lysis: Place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-S6K1 (Thr389) and rabbit anti-S6K1).

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated S6K1 to total S6K1.

Protocol 2: L-Asparaginase Sensitivity/Cell Viability Assay

This protocol measures the cytotoxic effect of L-asparaginase on cancer cells, which is essential for preclinical drug development.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MOLT-4 leukemia cells or a solid tumor line) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere/acclimate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of L-asparaginase in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against drug concentration and use a non-linear regression to determine the IC₅₀ value.

Conclusion

This compound has transcended its classical definition as a simple building block to be recognized as a pivotal node in cellular metabolism and signaling. Its synthesis and degradation are tightly regulated in response to cellular needs and stress, directly impacting pathways that control cell growth, proliferation, and survival. The disparate roles of asparagine metabolism in different cancers—acting as an Achilles' heel in leukemias while serving as a driver of malignancy in solid tumors—underscore its importance as a therapeutic target. For researchers and drug development professionals, a deep understanding of the intricate network governed by asparagine is paramount for identifying novel therapeutic strategies, whether through enzymatic depletion, inhibition of synthesis, or modulation of its downstream signaling effects. Future investigations will likely continue to uncover new functions and regulatory mechanisms, further cementing asparagine's role as a key player in cellular homeostasis and disease.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Asparagine? [synapse.patsnap.com]

- 4. Metabolism of asparagine in the physiological state and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia [frontiersin.org]

- 8. Asparagine Synthetase in Cancer: Beyond Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of L-asparaginase? [synapse.patsnap.com]

- 10. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the potential of asparagine restriction in solid cancer treatment: recent discoveries, therapeutic implications, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asparagine synthetase (ASNS) Drives Tumorigenicity in Small Cell Lung Cancer | MDPI [mdpi.com]

- 14. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asparagine - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Asparaginase - Wikipedia [en.wikipedia.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. researchgate.net [researchgate.net]

- 21. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues | The EMBO Journal [link.springer.com]

- 25. consensus.app [consensus.app]

- 26. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 27. biorxiv.org [biorxiv.org]

- 28. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pathway of (-)-Asparagine Biosynthesis from Oxaloacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Asparagine, a non-essential amino acid, plays a critical role in various cellular processes, including protein synthesis, nitrogen transport, and cellular signaling. Its de novo synthesis in mammals is a two-step enzymatic pathway commencing with the Krebs cycle intermediate, oxaloacetate. This technical guide provides an in-depth overview of this core biosynthetic pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms. Understanding this pathway is crucial for research in metabolic disorders, cancer biology, and drug development, particularly in targeting cancer cell metabolism.

I. The Biosynthetic Pathway

The conversion of oxaloacetate to this compound involves two key enzymatic reactions catalyzed by aspartate aminotransferase (AAT) and asparagine synthetase (ASNS).

-

Transamination of Oxaloacetate: The first step is the conversion of oxaloacetate to L-aspartate. This reaction is a reversible transamination catalyzed by aspartate aminotransferase (EC 2.6.1.1), also known as glutamic-oxaloacetic transaminase (GOT). This enzyme transfers an amino group from a donor, typically L-glutamate, to oxaloacetate, yielding L-aspartate and α-ketoglutarate.[1][2] This reaction links amino acid metabolism with the citric acid cycle.

-

Amidation of Aspartate: The second and rate-limiting step is the ATP-dependent amidation of L-aspartate to form L-asparagine, catalyzed by asparagine synthetase (ASNS; EC 6.3.5.4).[3][4] This enzyme utilizes L-glutamine as the primary nitrogen donor in mammals, which is hydrolyzed to glutamate (B1630785) and ammonia (B1221849) at an N-terminal active site.[5] The ammonia then travels through an intramolecular tunnel to a C-terminal active site where it reacts with a β-aspartyl-AMP intermediate, formed from aspartate and ATP, to produce asparagine, AMP, and pyrophosphate.[4][5]

Pathway Visualization

Caption: The biosynthesis pathway of this compound from oxaloacetate.

II. Quantitative Data

The following tables summarize the key quantitative parameters for the enzymes involved in asparagine biosynthesis.

Table 1: Kinetic Parameters of Human Asparagine Synthetase (ASNS)

| Substrate | K_m_ (mM) | Reference(s) |

| L-Aspartate | 0.53 ± 0.01 | [6] |

| L-Glutamine | 2.4 ± 0.04 | [6] |

Table 2: Kinetic Parameters of Aspartate Aminotransferase (AAT/GOT)

| Substrate | K_m_ (mM) | Organism/Source | Reference(s) |

| L-Aspartate | 0.2 - 10 (range tested) | Human Cytosolic (GOT1) | [7] |

| α-Ketoglutarate | 0.25 (fixed concentration) | Human Cytosolic (GOT1) | [7] |

| Oxaloacetate | 0.2 (fixed concentration) | Human Cytosolic (GOT1) | [7] |

| L-Glutamate | 0.2 - 10 (range tested) | Human Cytosolic (GOT1) | [7] |

Note: Specific K_m_ values for oxaloacetate with AAT can vary depending on the isoenzyme and experimental conditions. The provided data reflects the concentrations used in kinetic assays.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthesis pathway.

A. Asparagine Synthetase (ASNS) Activity Assay (AMP Detection Method)

This protocol is adapted from a method that measures the production of AMP, a direct product of the ASNS reaction.[6]

1. Reagents and Buffers:

-

ASNS Enzyme Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA.

-

Substrate Solution: 20 mM L-aspartate, 20 mM L-glutamine, 2 mM ATP in ASNS Enzyme Buffer.

-

Purified ASNS Protein: Diluted to 8 ng/µl in ASNS Enzyme Buffer.

-

AMP Detection Kit: A commercial luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay).

2. Procedure:

-

Prepare enzyme reactions in triplicate by adding 12.5 µl of diluted ASNS protein or enzyme buffer (for blank) to microcentrifuge tubes.

-

Initiate the reaction by adding 12.5 µl of the Substrate Solution to each tube. The final concentrations will be 10 mM L-aspartate, 10 mM L-glutamine, and 1 mM ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction and measure the amount of AMP produced according to the manufacturer's instructions for the AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP into a luminescent signal.

-

Quantify the luminescence using a plate reader.

-

Calculate the specific activity of the ASNS enzyme based on a standard curve generated with known concentrations of AMP.

B. Aspartate Aminotransferase (AAT/GOT) Activity Assay (Colorimetric Method)

This protocol is based on the reaction of the product, oxaloacetate, with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][9]

1. Reagents and Buffers:

-

AAT Substrate Buffer (R1): 100 mM Phosphate buffer (pH 7.4), 100 mM L-aspartate, 2 mM α-ketoglutarate.

-

DNPH Reagent (R2): 1 mM 2,4-dinitrophenylhydrazine in 1 N HCl.

-

Sodium Hydroxide (NaOH): 0.4 N.

-

Sample: Serum, plasma, tissue homogenate, or cell lysate.

2. Procedure:

-

Pipette 0.5 mL of AAT Substrate Buffer into test tubes.

-

Add 0.1 mL of the sample to the test tube (for the blank, add 0.1 mL of water or sample buffer).

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 0.5 mL of DNPH Reagent.

-

Incubate at room temperature for 20 minutes to allow for the formation of the hydrazone.

-

Add 5.0 mL of 0.4 N NaOH to develop the color.

-

After 5 minutes, measure the absorbance at 505 nm using a spectrophotometer.

-

The activity of AAT is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of pyruvate (B1213749) (as the hydrazone derivative of oxaloacetate is unstable).

IV. Regulation of the Pathway

The biosynthesis of asparagine is tightly regulated, primarily at the level of asparagine synthetase (ASNS) gene expression. This regulation is critical for cellular adaptation to nutrient availability and stress.

Transcriptional Regulation of ASNS

The expression of the ASNS gene is induced by various cellular stresses, most notably amino acid deprivation, through the Amino Acid Response (AAR) pathway.[3] A key mediator of this response is the activating transcription factor 4 (ATF4).[3]

-

Nutrient-Sensing Response Elements (NSRE): The promoter of the ASNS gene contains specific cis-regulatory elements known as Nutrient-Sensing Response Elements (NSREs) or C/EBP-ATF response elements (CAREs).[3][10]

-

Role of ATF4 and C/EBPβ: Under conditions of amino acid starvation, the translation of ATF4 is upregulated. ATF4 then binds to the CARE/NSRE sites in the ASNS promoter, leading to increased transcription of the gene.[3] Other transcription factors, such as C/EBPβ, can also bind to these sites and modulate the transcriptional response.

Logical Diagram of ASNS Gene Regulation

Caption: Logical workflow of ASNS gene regulation under cellular stress.

V. Conclusion

The biosynthesis of this compound from oxaloacetate is a fundamental metabolic pathway with significant implications for cellular homeostasis and disease. The two-step conversion, catalyzed by aspartate aminotransferase and asparagine synthetase, is tightly regulated at the transcriptional level in response to cellular nutrient status. The detailed quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals aiming to further investigate this pathway and its potential as a therapeutic target. A thorough understanding of the kinetics, regulation, and experimental assessment of this pathway is essential for advancing our knowledge in fields ranging from basic metabolism to clinical oncology.

References

- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Asparagine synthetase: regulation by cell stress and involvement in tumor biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine synthetase: Function, structure, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for measurement of human asparagine synthetase (ASNS) activity and application to ASNS protein variants associated with ASNS deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. researchgate.net [researchgate.net]

(-)-Asparagine as a Precursor for Neurotransmitters: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Asparagine, a non-essential amino acid, has traditionally been viewed primarily in its role in protein synthesis and nitrogen transport. However, emerging evidence highlights its significant contribution to neurotransmitter pools within the central nervous system (CNS). This technical guide provides a comprehensive overview of the metabolic pathways, experimental evidence, and methodologies used to investigate the role of this compound as a precursor for the excitatory neurotransmitters aspartate and glutamate (B1630785). Understanding these pathways is crucial for researchers in neurobiology and drug development, as it opens new avenues for exploring neuronal metabolism and identifying potential therapeutic targets for neurological disorders.

Metabolic Pathways of this compound in the CNS

In the brain, this compound serves as a direct precursor to L-aspartate and can indirectly contribute to the L-glutamate pool. These conversions are critical for maintaining the balance of excitatory neurotransmission.

Conversion of this compound to L-Aspartate

The primary pathway for the conversion of this compound to the neurotransmitter L-aspartate is through the action of the enzyme asparaginase (B612624) . This enzyme catalyzes the hydrolysis of the amide group of asparagine, yielding L-aspartate and ammonia.

-

Reaction: this compound + H₂O → L-Aspartate + NH₃

-

Enzyme: Asparaginase (L-asparagine amidohydrolase, EC 3.5.1.1)

This reaction is a key step in providing a direct source of aspartate for synaptic release.

Synthesis of this compound

The synthesis of asparagine from aspartate is catalyzed by asparagine synthetase (ASNS) , an ATP-dependent enzyme that uses glutamine as a nitrogen donor.[1][2] This reaction is vital for maintaining cellular asparagine homeostasis, especially when dietary intake is limited.[3]

-

Reaction: L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi

The regulation of ASNS is complex and responsive to cellular stress, including amino acid deprivation.[2][4]

Interconversion with the TCA Cycle

Aspartate, derived from asparagine, is closely linked to the tricarboxylic acid (TCA) cycle through its transamination with α-ketoglutarate to form oxaloacetate and glutamate, a reaction catalyzed by aspartate aminotransferase (AAT) . This allows the carbon skeleton of asparagine to enter the central energy metabolism and also contributes to the synthesis of glutamate.

-

Reaction: L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate

-

Enzyme: Aspartate Aminotransferase (AAT) (EC 2.6.1.1)

This metabolic interplay highlights the role of asparagine not only as a direct precursor to aspartate but also as a contributor to the glutamate pool and overall neuronal energy metabolism.

Quantitative Data

The following tables summarize key quantitative data related to asparagine metabolism and transport in the brain.

| Parameter | Value | Species/Tissue | Reference |

| Asparagine Transport | |||

| Km | 348 µM | Rat brain synaptosomes | [5] |

| Vmax | 3.7 nmol/mg of protein/min | Rat brain synaptosomes | [5] |

| Aspartate Concentration | ~2.7 µmol/g wet weight | Rat brain | [6] |

| 0.6 nmol/mg tissue | Rat hippocampus | [6] | |

| Glutamate Concentration | ~700 mM | Isolated synaptic vesicles | [6] |

| L-Asparaginase (Fungal) | |||

| Km | 1 x 10⁻⁵ M | Penicillium digitatum | [7][8] |

| L-Asparaginase (Bacterial) | |||

| Km | 0.164 ± 0.009 mM | Bacillus sp. | [9] |

| Vmax | 54.78 ± 0.4 U/mg | Bacillus sp. | [9] |

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of this compound as a neurotransmitter precursor.

Protocol for Radiolabeled Asparagine Conversion and Release in Brain Slices

This protocol is adapted from studies investigating the conversion of [¹⁴C]-asparagine to [¹⁴C]-aspartate and its subsequent release.[2][10]

4.1.1 Materials

-

Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.3 mM MgSO₄, 1.2 mM KH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose), pH 7.4, gassed with 95% O₂/5% CO₂.

-

[U-¹⁴C]-L-asparagine (specific activity >200 mCi/mmol).

-

High KCl Krebs-Ringer buffer (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Brain slice chopper.

4.1.2 Procedure

-

Tissue Preparation:

-

Sacrifice the animal (e.g., rat) according to approved institutional protocols.

-

Rapidly dissect the brain region of interest (e.g., striatum) in ice-cold Krebs-Ringer buffer.

-

Prepare 300-400 µm thick slices using a brain slice chopper.

-

-

Pre-incubation and Labeling:

-

Transfer slices to a chamber with oxygenated Krebs-Ringer buffer at 37°C and allow them to equilibrate for 30-60 minutes.

-

Replace the buffer with fresh, oxygenated Krebs-Ringer buffer containing [U-¹⁴C]-L-asparagine (final concentration, e.g., 1 µCi/mL) and incubate for 30-60 minutes to allow for uptake and metabolism.

-

-

Superfusion and Release:

-

Transfer the labeled slices to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

-

After establishing a stable baseline of radioactivity release, switch to a high KCl Krebs-Ringer buffer for a defined period (e.g., 4-6 minutes) to induce depolarization-dependent neurotransmitter release.

-

To confirm calcium dependency, a parallel experiment can be run with a Ca²⁺-free, high KCl buffer containing EGTA.

-

Switch back to the standard Krebs-Ringer buffer to observe the return to baseline.

-

-

Analysis:

-

Add scintillation cocktail to the collected fractions and measure radioactivity using a liquid scintillation counter.

-

At the end of the experiment, homogenize the brain slices to determine the total radioactivity incorporated.

-

The release of radioactivity is typically expressed as a percentage of the total radioactivity in the tissue at the time of stimulation.

-

To identify the radiolabeled compounds, fractions can be analyzed by HPLC with a radioactivity detector.

-

Protocol for HPLC Analysis of Amino Acid Neurotransmitters

This protocol provides a general framework for the quantification of asparagine, aspartate, and glutamate in brain tissue samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence or electrochemical detection.[1][11][12][13]

4.2.1 Materials

-

Brain tissue homogenizer.

-

Perchloric acid (PCA) or other deproteinizing agent.

-

HPLC system with a fluorescence or electrochemical detector.

-

Reversed-phase C18 column.

-

Mobile phases (e.g., acetate (B1210297) or phosphate (B84403) buffers with methanol (B129727) or acetonitrile (B52724) gradients).

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) with a thiol, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F)).[12]

-

Amino acid standards (asparagine, aspartate, glutamate).

4.2.2 Procedure

-

Sample Preparation:

-

Homogenize the brain tissue sample in a suitable ice-cold buffer.

-

Deproteinize the homogenate by adding PCA to a final concentration of ~0.4 M, followed by centrifugation to pellet the precipitated proteins.

-

Neutralize the supernatant with a potassium-based buffer and centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

Filter the final supernatant through a 0.22 µm filter.

-

-

Derivatization:

-

Mix a specific volume of the sample with the derivatization reagent (e.g., OPA/thiol) and allow the reaction to proceed for a defined time at a specific temperature according to the reagent's protocol. This step is often automated in modern HPLC systems.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Run a gradient elution program with the mobile phases to separate the amino acid derivatives.

-

Detect the derivatives using a fluorescence detector (for OPA) or an electrochemical detector set at the appropriate potential.

-

-

Quantification:

-

Generate a standard curve by running known concentrations of the amino acid standards through the same derivatization and HPLC procedure.

-

Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

-

Express the results as concentration per unit of tissue weight or protein content.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Metabolic Pathway of this compound to Neurotransmitters

Caption: Metabolic conversion of this compound to L-Aspartate and L-Glutamate in a presynaptic neuron.

Experimental Workflow for Radiolabeled Asparagine Release Assay

Caption: Workflow for studying neurotransmitter release using radiolabeled this compound in brain slices.

Logical Relationship of Asparagine Synthetase Regulation

Caption: Simplified pathway for the upregulation of asparagine synthetase in response to cellular stress.

Conclusion

The role of this compound as a precursor for the neurotransmitters L-aspartate and L-glutamate is a critical aspect of neuronal metabolism. This guide has provided an in-depth overview of the metabolic pathways, quantitative data, and experimental protocols relevant to this topic. While significant progress has been made, further research is needed to fully elucidate the kinetics of asparaginase in the brain and the precise subcellular concentrations of these amino acids. A deeper understanding of these processes will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. Frontiers | Revealing the contribution of astrocytes to glutamatergic neuronal transmission [frontiersin.org]

- 2. Astrocytes Maintain Glutamate Homeostasis in the CNS by Controlling the Balance between Glutamate Uptake and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of blood-brain barrier transport of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transport of asparagine by rat brain synaptosomes: an approach to evaluate glutamine accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic studies of L-asparaginase from Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium dependence of neurotransmitter release at a high fidelity synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jneurosci.org [jneurosci.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Asparagine in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparagine (Asn), a non-essential amino acid, holds a position of critical importance in protein synthesis that extends far beyond its role as a simple building block. Encoded by the codons AAU and AAC, its incorporation into polypeptide chains is fundamental to cellular growth and tissue repair.[] However, the significance of asparagine is profoundly amplified by its unique biochemical properties, which enable it to be a central player in crucial co- and post-translational modifications. This technical guide provides an in-depth exploration of asparagine's biological importance, focusing on its direct role in translation, its contribution to protein structure, and its pivotal function in post-translational modifications such as N-linked glycosylation and deamidation. We delve into the regulation of asparagine biosynthesis, present quantitative data on its impact, and provide detailed experimental protocols for its study, offering a comprehensive resource for professionals in biomedical research and drug development.

Asparagine: The Amino Acid

Asparagine is a polar, aliphatic amino acid distinguished by its carboxamide side chain.[2][3] This side chain is uncharged at physiological pH, yet it is highly polar and capable of forming hydrogen bonds, a property that significantly influences protein structure and interactions.[][2][4] The biosynthesis of asparagine is catalyzed by asparagine synthetase (ASNS), which facilitates the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate.[2][3][5] This process is vital for maintaining the intracellular pool of asparagine required for protein synthesis, especially in rapidly dividing cells.[][6]

The Role of Asparagine in Polypeptide Chain Elongation

The primary role of asparagine is its incorporation into nascent polypeptide chains during mRNA translation. The availability of asparagine is a rate-limiting factor for protein synthesis. Deprivation of asparagine, for instance through the enzymatic action of asparaginase, leads to a rapid and potent inhibition of protein synthesis.[7] This inhibition primarily occurs at the level of polypeptide chain elongation, as the ribosome stalls when it encounters an asparagine codon (AAU or AAC) and the corresponding aminoacyl-tRNA is unavailable.[7] Prolonged deprivation can also lead to a secondary decrease in the initiation of protein synthesis.[7]

Logical Flow: Asparagine's Central Role

Caption: Asparagine's journey from synthesis to protein incorporation.

Structural Importance of Asparagine Residues

The chemical nature of the asparagine side chain allows it to play a significant role in defining the three-dimensional structure of proteins.

-

Hydrogen Bonding: The side-chain amide group can act as both a hydrogen bond donor and acceptor. It frequently forms hydrogen bond interactions with the peptide backbone, stabilizing secondary structures.[2]

-

Helix Capping: Asparagine residues are often found at the beginning of alpha-helices, where they can "cap" the helix by satisfying the hydrogen bonding potential of the initial backbone amides that would otherwise be exposed to solvent.[2]

-

Turn Motifs: It is a common residue in "Asx turns" and similar motifs that initiate turns in protein structures, particularly in beta sheets.[2]

Post-Translational Modifications (PTMs) Involving Asparagine

Asparagine is a substrate for several critical post-translational modifications that dramatically expand the functional diversity of the proteome.

N-linked Glycosylation

N-linked glycosylation is one of the most common and important PTMs, involving the covalent attachment of a complex oligosaccharide (glycan) to the side-chain amide nitrogen of an asparagine residue.[8][9][10]

-

Consensus Sequence: This modification occurs almost exclusively at asparagine residues located within the consensus sequence Asn-X-Ser/Thr , where X can be any amino acid except proline.[9][10] The asparagine must also be located on the surface of the protein, accessible to the enzymatic machinery in the endoplasmic reticulum (ER).[10]

-

Biological Functions: N-linked glycans are critical for a vast array of biological processes, including:

-

Protein Folding and Quality Control: They act as chaperones to ensure proper protein folding in the ER.

-

Protein Stability and Solubility: The addition of hydrophilic glycan chains enhances protein stability and solubility.

-

Cellular Trafficking and Targeting: Glycans can act as signals that direct proteins to their correct cellular or extracellular destinations.[8]

-

Immune Response and Cell Signaling: They are involved in cell-cell recognition, receptor-ligand interactions, and immune responses.[8]

-

N-linked Glycosylation Pathway

Caption: Overview of the N-linked glycosylation pathway.

Asparagine Deamidation

Deamidation is a non-enzymatic chemical modification where the amide group in the asparagine side chain is hydrolyzed, converting the asparagine residue into either aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp).[11][12]

-

Mechanism: The reaction typically proceeds through a cyclic succinimide (B58015) intermediate.[11][12][13] The formation of this intermediate is the rate-limiting step and is highly dependent on the local protein structure and the identity of the C-terminal flanking amino acid.[13]

-

Consequences: Deamidation introduces a negative charge into the protein, which can disrupt tertiary structure, alter biological activity, and mark the protein for degradation.[3][13] It is a common degradation pathway for therapeutic proteins, such as monoclonal antibodies, affecting their stability and shelf-life.[11][14]

Table 1: Quantitative Data on Asparagine Deamidation

| Protein/Peptide Context | Condition | Half-life of Deamidation | Products Formed (Ratio) | Reference |

| L-Val-L-Tyr-L-Pro-Asn -Gly-L-Ala | 37°C, pH 7.4 | 1.4 days | Asp and isoAsp via succinimide | [13] |

| IgG1 Fc fragment peptide (synthetic) | 37°C, pH 7.5 | ~3.4 days | isoAsp and Asp (~4:1) | [14] |

| IgG1 Fc fragment (intact protein) | 37°C, pH 7.5 | ~108 days | isoAsp and Asp (altered ratio) | [14] |

This table illustrates the profound effect of higher-order protein structure on the rate of deamidation, with the half-life increasing by over 30-fold in the intact protein compared to the unstructured peptide.[14]

Asparagine Hydroxylation

More recently, asparagine hydroxylation has been identified as a reversible post-translational modification.[15][16][17] This reaction, mediated by enzymes like Factor-Inhibiting-HIF (FIH), involves the addition of a hydroxyl group to the asparagine side chain.[15][16] Unlike previously thought, this modification is dynamic and can be reversed, suggesting it plays a role in regulating signaling networks, akin to phosphorylation or methylation.[15][17][18]

Regulation of Asparagine Bioavailability

The intracellular concentration of asparagine is tightly controlled by the expression and activity of Asparagine Synthetase (ASNS).[5] The expression of the ASNS gene is upregulated in response to cellular stress, ensuring a sufficient supply of asparagine for protein synthesis during adverse conditions.

-

Amino Acid Response (AAR): Deprivation of any essential amino acid leads to an accumulation of uncharged tRNAs, which activates the kinase GCN2.[19][20] GCN2 phosphorylates the translation initiation factor eIF2α, which, paradoxically, increases the translation of the transcription factor ATF4. ATF4 then binds to the ASNS gene promoter, driving its expression.[5][20]

-

Unfolded Protein Response (UPR): Stress in the endoplasmic reticulum (e.g., accumulation of unfolded proteins) activates the kinase PERK, which also phosphorylates eIF2α, leading to ATF4-mediated upregulation of ASNS.[5][20]

Signaling Pathway for ASNS Regulation

Caption: Stress-induced regulation of Asparagine Synthetase (ASNS).

Implications for Drug Development

The critical role of asparagine in protein synthesis and cell proliferation has made its metabolic pathway a target for drug development, particularly in oncology.

-

Asparaginase Therapy: The enzyme L-asparaginase, which depletes circulating asparagine, is a cornerstone of treatment for Acute Lymphoblastic Leukemia (ALL).[20][21] ALL cells often lack sufficient ASNS expression and are therefore dependent on extracellular asparagine for survival.[20][21]

-

ASNS in Solid Tumors: In contrast to ALL, many solid tumors upregulate ASNS as a survival mechanism in the nutrient-poor tumor microenvironment.[21][22] In these cases, ASNS expression is associated with tumor growth, metastasis, and chemoresistance.[21][22] This makes ASNS itself a potential therapeutic target for inhibition in various solid cancers.[19]

Experimental Protocols

Protocol: Measurement of Asparagine Synthetase (ASNS) Activity

This protocol is based on the detection of AMP, a product of the ASNS-catalyzed reaction, using a commercial bioluminescent assay.[23][24]

Objective: To quantify the enzymatic activity of ASNS in purified protein preparations or cell lysates.

Materials:

-

Purified ASNS protein or cell lysate

-

ASNS Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA

-

Substrate Solution: 20 mM Aspartate, 20 mM Glutamine, 2 mM ATP in water

-

AMP-Glo™ Assay System (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Enzyme Preparation: Thaw purified ASNS protein on ice. Dilute the enzyme to a working concentration (e.g., 8 ng/µl) using the ASNS Reaction Buffer.

-

Reaction Setup: In triplicate, pipette 12.5 µl of the diluted enzyme into microcentrifuge tubes. For a negative control (blank), use 12.5 µl of ASNS Reaction Buffer without enzyme.

-

Initiate Reaction: Start the reaction by adding 12.5 µl of the Substrate Solution to each tube. The final concentrations will be half of the stock solutions (e.g., 10 mM Aspartate, 10 mM Glutamine, 1 mM ATP).

-

Incubation: Incubate the reactions at 37°C for a linear time period, typically 10-30 minutes, as determined by a preliminary time-course experiment.[23]

-

Stop Reaction & ATP Depletion: Stop the reaction by adding the AMP-Glo™ Reagent I, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature).

-

AMP to ATP Conversion: Add AMP-Glo™ Reagent II, which contains an ADP-dependent kinase, to convert the AMP product into ATP. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

Luminescence Detection: Transfer the reaction mixture to a white, opaque 96-well plate. Add the Kinase-Glo® Reagent to catalyze the luciferase reaction. Immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from the blank control. Calculate the amount of AMP produced by comparing the sample luminescence to an AMP standard curve. Express activity as pmol of AMP produced per minute per mg of protein.

Protocol: Analysis of N-linked Glycans

This protocol provides a general workflow for the release and analysis of N-linked glycans from a glycoprotein sample using Peptide-N-Glycosidase F (PNGase F).[25][26][27]

Objective: To profile the N-glycan structures attached to a purified glycoprotein or a complex protein mixture.

Materials:

-

Glycoprotein sample

-

Denaturing Buffer (e.g., containing SDS and DTT)

-

PNGase F enzyme

-

Reaction Buffer (compatible with PNGase F)

-

Solid-Phase Extraction (SPE) cartridges (e.g., graphitized carbon) for glycan cleanup

-

Labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB])

-

Instrumentation for analysis: HILIC-UPLC with fluorescence detection and/or Mass Spectrometer (e.g., MALDI-TOF or ESI-LC-MS).[27][28]

Procedure:

-

Denaturation: Solubilize the protein sample in a denaturing buffer and heat (e.g., 100°C for 10 minutes) to unfold the protein and make glycosylation sites accessible.

-

Enzymatic Release: After cooling, add a non-ionic detergent (like Triton X-100 or NP-40) to sequester the SDS, followed by the addition of PNGase F enzyme in its recommended buffer. Incubate overnight at 37°C to cleave the N-glycans between the asparagine and the innermost GlcNAc residue.

-

Glycan Cleanup: Separate the released glycans from the deglycosylated protein and other reaction components using an SPE cartridge. Elute the purified glycans.

-

Fluorescent Labeling (Optional but Recommended): Label the reducing terminus of the released glycans with a fluorescent tag (e.g., 2-AB) via reductive amination. This enhances detection sensitivity for HPLC and CE methods.

-

Analysis:

-

HILIC-UPLC: Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC). The separation is based on the size and structure of the glycan. Detect using a fluorescence detector.

-